molecular formula C12H15F3N4O3 B12264805 N-cyclopropyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine-2-carboxamide

N-cyclopropyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine-2-carboxamide

Cat. No.: B12264805
M. Wt: 320.27 g/mol
InChI Key: BSHOUTZDBGSAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine-2-carboxamide is a complex organic compound that features a trifluoromethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step usually involves coupling the oxadiazole derivative with a morpholine-2-carboxamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-cyclopropyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide
  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}morpholine-2-carboxamide

Uniqueness

N-cyclopropyl-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine-2-carboxamide is unique due to its combination of a trifluoromethyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H15F3N4O3

Molecular Weight

320.27 g/mol

IUPAC Name

N-cyclopropyl-4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholine-2-carboxamide

InChI

InChI=1S/C12H15F3N4O3/c13-12(14,15)11-18-17-9(22-11)6-19-3-4-21-8(5-19)10(20)16-7-1-2-7/h7-8H,1-6H2,(H,16,20)

InChI Key

BSHOUTZDBGSAHM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=NN=C(O3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.